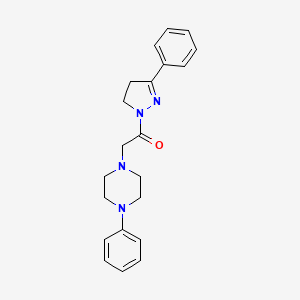
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide, also known as EPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCA is a cyclopropane derivative that has a pyridine ring attached to it. The compound is synthesized through a multistep process that involves the reaction of 2-ethoxypyridine with cyclopropanecarboxylic acid, followed by a series of chemical transformations.
Wirkmechanismus
The mechanism of action of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways within cells. N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. The compound has also been shown to activate specific receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In neurodegenerative disease research, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high potency and specificity. The compound has been shown to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide. One area of focus is the development of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide analogs that have improved potency and specificity. Another area of focus is the investigation of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide's potential use in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, the use of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide as a tool for studying specific signaling pathways and cellular processes is an area of active research. Overall, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has the potential to be a valuable tool for scientific research and the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide involves a multistep process that starts with the reaction of 2-ethoxypyridine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis, reduction, and acylation, to yield the final product. The synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential applications in various fields. The compound has been studied for its anticancer properties, as well as its ability to modulate the immune system and regulate inflammation. N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-4-3-7-12-10(9)13-11(14)8-5-6-8/h3-4,7-8H,2,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWXFIZJOIGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
